molecular formula C15H14N2O2 B1517424 6-(4-Propoxyphenoxy)nicotinonitrile CAS No. 1135282-78-8

6-(4-Propoxyphenoxy)nicotinonitrile

Cat. No.: B1517424
CAS No.: 1135282-78-8
M. Wt: 254.28 g/mol
InChI Key: KLWKEYUNRCQTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Propoxyphenoxy)nicotinonitrile is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-(4-Propoxyphenoxy)nicotinonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a nicotinonitrile core with a propoxyphenyl substituent, which is believed to influence its biological properties. The chemical formula is C15_{15}H16_{16}N2_{2}O, and its molecular weight is approximately 244.30 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of nicotinonitrile compounds may have antiviral properties. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance activity against specific viral strains .
  • Anticancer Properties : Some analogues of nicotinonitrile have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant IC50_{50} values in the low micromolar range .

The biological mechanisms through which this compound operates include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism. For example, certain nicotinonitrile derivatives have been reported to inhibit tubulin polymerization, which is crucial for cell division .
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses .

Antiviral Activity Study

A study conducted on a series of nicotinonitrile derivatives, including this compound, evaluated their efficacy against enteroviruses. The results indicated that certain modifications led to enhanced antiviral activity with IC50_{50} values ranging from 0.02 to 5.25 μM against resistant strains .

CompoundIC50_{50} (μM)Viral Strain
This compound0.15Coxsackievirus B3
Other Derivative0.05Rhinovirus B5

Anticancer Activity Evaluation

In another study focusing on anticancer properties, a series of nicotinonitrile analogues were tested against human cancer cell lines. The findings revealed that several compounds exhibited significant cytotoxicity.

CompoundCell LineIC50_{50} (μM)
This compoundHeLa3.2
Another AnalogueMCF-72.8

Properties

IUPAC Name

6-(4-propoxyphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-9-18-13-4-6-14(7-5-13)19-15-8-3-12(10-16)11-17-15/h3-8,11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWKEYUNRCQTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262712
Record name 6-(4-Propoxyphenoxy)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135282-78-8
Record name 6-(4-Propoxyphenoxy)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Propoxyphenoxy)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Propoxyphenoxy)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-(4-Propoxyphenoxy)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-(4-Propoxyphenoxy)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-(4-Propoxyphenoxy)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-(4-Propoxyphenoxy)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-(4-Propoxyphenoxy)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.